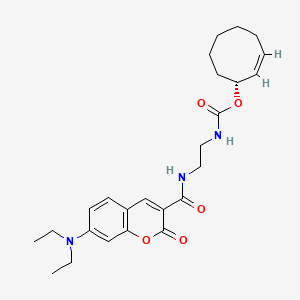
Coumarin-C2-TCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin-C2-TCO is a dye derivative of Coumarin. It is known for its ability to undergo an inverse electron demand Diels-Alder reaction with molecules containing Tetrazine groups through its TCO moiety . This property makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-C2-TCO typically involves the derivatization of Coumarin. One common method includes the reaction of Coumarin with a TCO (trans-cyclooctene) group under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
Coumarin-C2-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with Tetrazine-bearing molecules . This reaction is highly specific and efficient, making it useful for various applications.
Common Reagents and Conditions
The iEDDA reaction typically requires the presence of Tetrazine groups on the reacting molecule. The reaction conditions may include solvents such as dimethyl sulfoxide (DMSO) and temperatures that facilitate the reaction without degrading the reactants .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and Tetrazine-bearing molecules is a stable adduct that can be used for further applications in research and industry .
Aplicaciones Científicas De Investigación
Coumarin-C2-TCO has a wide range of applications in scientific research:
Fluorescent Labeling: It is used as a fluorescent dye for labeling biomolecules, enabling the visualization of biological processes
Metal Ion Detection: This compound can be used to detect metal ions in various samples due to its fluorescent properties.
Microenvironment Polarity Detection: It helps in detecting changes in the polarity of microenvironments, which is useful in studying cellular processes.
pH Detection: The compound is also used in pH detection, providing insights into the acidity or basicity of different environments.
Mecanismo De Acción
The mechanism of action of Coumarin-C2-TCO involves its ability to undergo the iEDDA reaction with Tetrazine-bearing molecules. This reaction forms a stable adduct that can be used for various applications. The molecular targets and pathways involved include the specific binding of the TCO group to the Tetrazine group, leading to the formation of the adduct .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound of Coumarin-C2-TCO, used widely as a fluorescent dye
Coumarin-6: Another derivative of Coumarin, used for similar applications but with different properties.
Coumarin-343: Known for its use in fluorescence microscopy and other imaging techniques.
Uniqueness of this compound
This compound is unique due to its ability to undergo the iEDDA reaction with high specificity and efficiency. This property makes it particularly valuable for applications that require precise labeling and detection .
Propiedades
Fórmula molecular |
C25H33N3O5 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
[(1R,2Z)-cyclooct-2-en-1-yl] N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C25H33N3O5/c1-3-28(4-2)19-13-12-18-16-21(24(30)33-22(18)17-19)23(29)26-14-15-27-25(31)32-20-10-8-6-5-7-9-11-20/h8,10,12-13,16-17,20H,3-7,9,11,14-15H2,1-2H3,(H,26,29)(H,27,31)/b10-8-/t20-/m0/s1 |
Clave InChI |
YQVTWWPIEQAMRN-WSCHBXBGSA-N |
SMILES isomérico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)O[C@@H]/3CCCCC/C=C3 |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OC3CCCCCC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
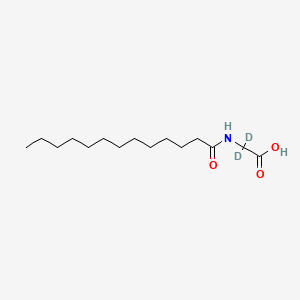

![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
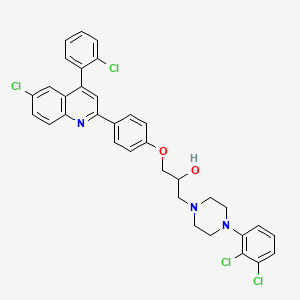
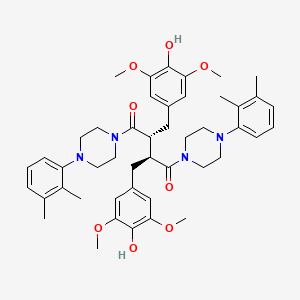
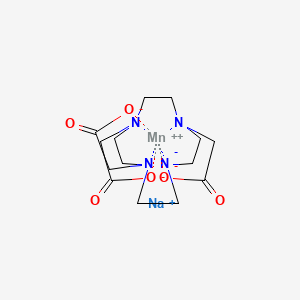

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
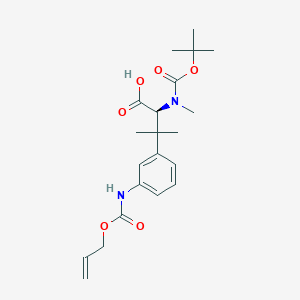
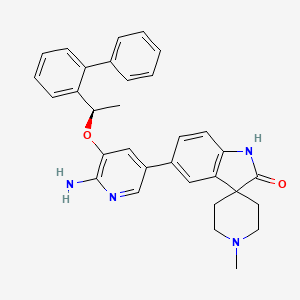
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
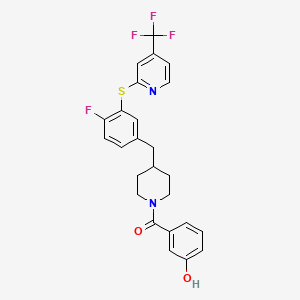
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
